

Application Note: Spectrophotometric Assay for Theophylline Sodium Glycinate Concentration

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Compound of Interest

Compound Name: Theophylline Sodium Glycinate

Cat. No.: B1264794

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, which enhances the solubility and absorption of theophylline.[1][2] Theophylline, a methylxanthine derivative, is widely used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating accurate and reliable quantitative methods for its determination in pharmaceutical formulations.

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of theophylline in **Theophylline Sodium Glycinate**. The assay is based on the inherent ultraviolet (UV) absorbance of the theophylline molecule.

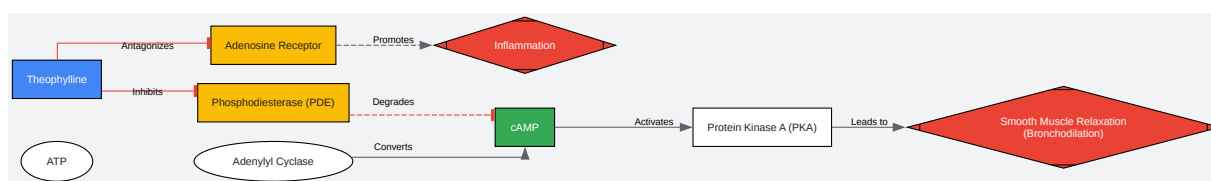
Principle of the Assay

The quantitative determination of theophylline is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Theophylline exhibits strong absorbance in the UV region, with a maximum absorption peak (λ_{max}) typically observed between 272 nm and 277 nm, depending on the solvent used.[4][5][6] By measuring the absorbance of a sample solution at its λ_{max} and comparing it to a standard curve prepared with known concentrations of a theophylline reference standard, the concentration of

theophylline in the sample can be accurately determined. For this protocol, 0.1 N sodium hydroxide (NaOH) is used as the solvent, which provides a consistent λ_{max} for theophylline around 275 nm.[7]

Signaling Pathway of Theophylline

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3][8] This elevation in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline acts as an antagonist at adenosine receptors and activates histone deacetylases, contributing to its anti-inflammatory effects.[8][9]



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Caption: Theophylline's mechanism of action.

Materials and Reagents

- Equipment:
 - UV-Vis Spectrophotometer (double beam)
 - Matched 1 cm quartz cuvettes
 - Analytical balance
 - Volumetric flasks (10 mL, 50 mL, 100 mL)

- Pipettes (various sizes)
- Sonicator
- Chemicals and Reagents:
 - Theophylline Reference Standard (USP grade)
 - **Theophylline Sodium Glycinate** sample
 - Sodium Hydroxide (NaOH), AR grade
 - Deionized or distilled water

Experimental Protocols

Preparation of 0.1 N NaOH Solution

- Accurately weigh 4.0 g of NaOH pellets.
- Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
- Allow the solution to cool to room temperature.
- Make up the volume to 1000 mL with deionized water and mix thoroughly.

Preparation of Standard Stock Solution (100 µg/mL Theophylline)

- Accurately weigh 10 mg of Theophylline Reference Standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 N NaOH.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Make up the volume to the mark with 0.1 N NaOH and mix well.

Preparation of Calibration Standards

- From the Standard Stock Solution (100 µg/mL), pipette 0.4, 0.8, 1.2, 1.6, 2.0, and 2.4 mL into separate 10 mL volumetric flasks.
- Dilute each flask to the mark with 0.1 N NaOH.
- This yields calibration standards with concentrations of 4, 8, 12, 16, 20, and 24 µg/mL, respectively.

Preparation of Sample Solution

Theophylline Sodium Glycinate contains approximately 44.5% to 47.3% anhydrous theophylline.^[10] The sample weight should be adjusted based on the certificate of analysis. For this protocol, an average of 46% is assumed.

- Accurately weigh approximately 22 mg of **Theophylline Sodium Glycinate** powder.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with 0.1 N NaOH. This gives a stock solution with an expected theophylline concentration of ~100 µg/mL (22 mg * 0.46 / 100 mL).
- Filter the solution if necessary.
- Pipette 1.5 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH. This results in a theoretical concentration of ~15 µg/mL, which should fall within the calibration range.

Spectrophotometric Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the wavelength to the λ_{max} of theophylline in 0.1 N NaOH (approximately 275 nm).^[7] Perform a wavelength scan (200-400 nm) with one of the standards to confirm the λ_{max} .
- Use 0.1 N NaOH as the blank to zero the instrument.

- Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.

Data Analysis and Presentation

Calibration Curve

- Plot a graph of absorbance (Y-axis) versus the concentration ($\mu\text{g/mL}$) of the theophylline standards (X-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.998 is desirable.[\[7\]](#)

Calculation of Theophylline Concentration

The concentration of theophylline in the sample solution can be calculated using the regression equation:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of Sample} - y\text{-intercept}) / \text{slope}$$

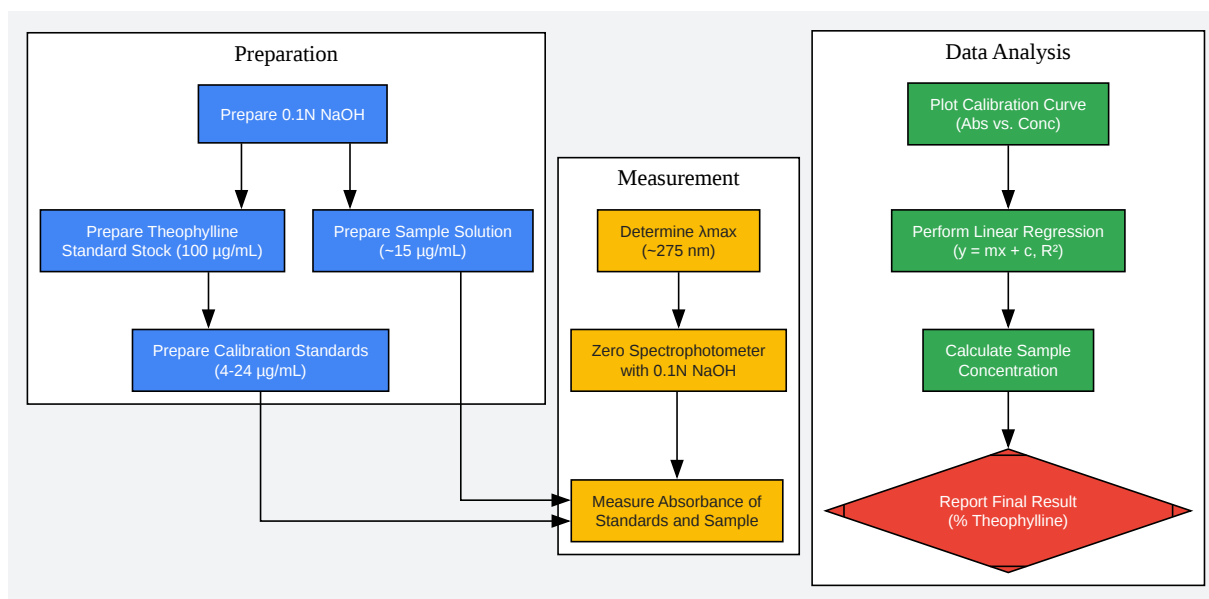
The final amount of theophylline in the original **Theophylline Sodium Glycinate** powder is calculated as follows:

$$\text{**}\% \text{ Theophylline} = (C * DF * V) / (W * 10) \text{ **}$$

Where:

- C = Concentration of theophylline from the calibration curve ($\mu\text{g/mL}$)
- DF = Dilution factor (e.g., $10 / 1.5 = 6.67$)
- V = Initial volume of sample stock solution (100 mL)
- W = Initial weight of **Theophylline Sodium Glycinate** sample (mg)

Experimental Workflow



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Caption: Spectrophotometric assay workflow.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following tables summarize expected performance characteristics based on published data for similar assays. [\[5\]\[7\]](#)

Table 1: Linearity and Range

Parameter	Result
Linearity Range	4 - 24 µg/mL
Regression Equation	$y = 0.054x + 0.002$ (Example)
Correlation Coefficient (R^2)	> 0.998

Table 2: Precision

Parameter	Acceptance Criteria (%RSD)	Expected Result (%RSD)
Intraday Precision (n=6)	≤ 2.0%	< 1.5%
Interday Precision (n=6)	≤ 2.0%	< 2.0%

Table 3: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	12	11.95	99.6%
100%	15	15.12	100.8%
120%	18	18.11	100.6%
Average	100.3%		

Acceptance Criteria:
98.0% - 102.0%

Table 4: LOD and LOQ

Parameter	Formula	Expected Result (µg/mL)
Limit of Detection (LOD)	$3.3 * (\sigma / S)$	~ 0.05
Limit of Quantitation (LOQ)	$10 * (\sigma / S)$	~ 0.15

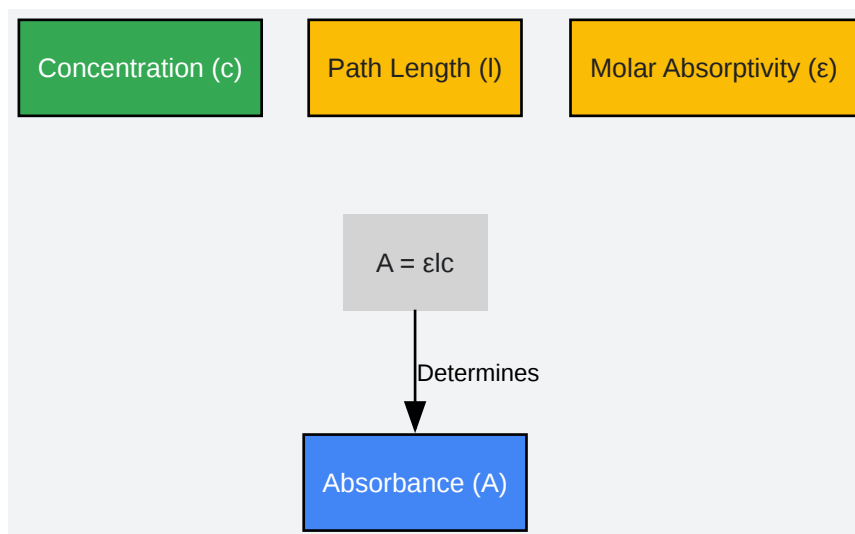
σ = Standard deviation of the y-intercept; S = Slope of the calibration curve

Specificity

The method is specific for theophylline in the absence of other UV-absorbing compounds with overlapping spectra. Common xanthine derivatives like caffeine and theobromine, as well as barbiturates, may cause interference.[11] The excipients present in a typical **Theophylline Sodium Glycinate** formulation are not expected to interfere with the assay.

Beer-Lambert Law Relationship

The foundation of this assay is the linear relationship between the concentration of theophylline and the measured absorbance at a fixed wavelength.



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Caption: Beer-Lambert Law relationship.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative determination of theophylline in **Theophylline Sodium Glycinate**. The method is suitable for routine quality control testing of raw materials and finished pharmaceutical products. Proper method validation must be performed to ensure its suitability for the intended purpose.

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